
Isoquinoline trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoquinoline trifluoroacetate is a chemical compound that belongs to the class of isoquinolines, which are nitrogen-containing heterocyclic aromatic compounds. Isoquinoline itself is a structural isomer of quinoline and is widely found in naturally occurring alkaloids. The trifluoroacetate group introduces fluorine atoms into the molecule, enhancing its chemical properties and making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isoquinoline trifluoroacetate can be synthesized through the protonation of isoquinoline with trifluoroacetic acid. This reaction typically involves mixing isoquinoline with trifluoroacetic acid in a suitable solvent, such as dichloromethane, under controlled conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to distillation and purification steps to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Isoquinoline trifluoroacetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form isoquinoline N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to tetrahydroisoquinoline derivatives.
Substitution: The trifluoroacetate group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions
Major Products Formed
Oxidation: Isoquinoline N-oxide derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Isoquinoline trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and as a fluorescent probe for biological imaging.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices .
Wirkmechanismus
The mechanism of action of isoquinoline trifluoroacetate involves its interaction with various molecular targets and pathways:
Molecular Targets: this compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways, such as those involved in cell proliferation, apoptosis, and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Quinoline trifluoroacetate
- Acridine trifluoroacetate
- Benzo[h]quinoline trifluoroacetate
Uniqueness
Isoquinoline trifluoroacetate is unique due to its specific structural features and the presence of the trifluoroacetate group, which imparts distinct chemical properties. Compared to similar compounds, it exhibits unique reactivity patterns and biological activities, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
4215-41-2 |
|---|---|
Molekularformel |
C11H8F3NO2 |
Molekulargewicht |
243.18 g/mol |
IUPAC-Name |
isoquinoline;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H7N.C2HF3O2/c1-2-4-9-7-10-6-5-8(9)3-1;3-2(4,5)1(6)7/h1-7H;(H,6,7) |
InChI-Schlüssel |
ABYFFXIDAKWFTH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=NC=CC2=C1.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B14134092.png)
![N''-{4-[2-(Aziridin-1-yl)-2-oxoethyl]phenyl}-N,N,N',N'-tetramethylphosphoric triamide](/img/structure/B14134095.png)
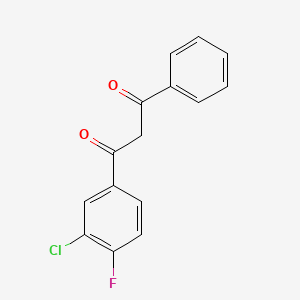
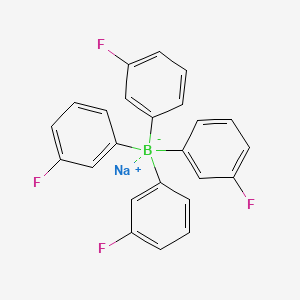
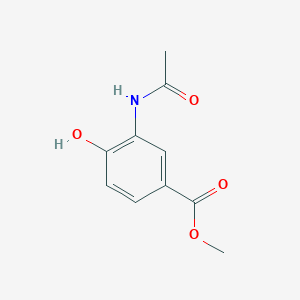
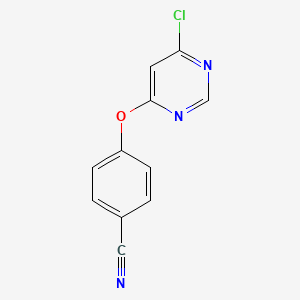
![S-[2-(2-Phenylpyrrolidin-1-yl)phenyl] ethanethioate](/img/structure/B14134126.png)
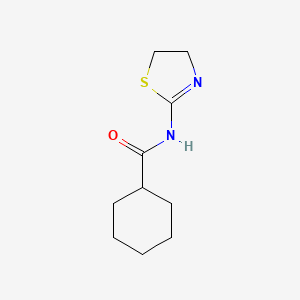
![6,7-Dihydro-5H-indeno[5,6-D][1,3]dioxol-5-amine](/img/structure/B14134139.png)
![4-(2-methylphenyl)-5-[(phenylamino)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14134154.png)
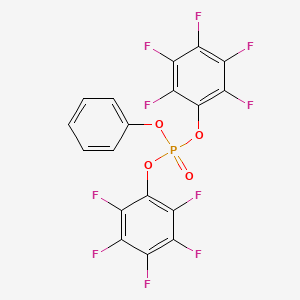

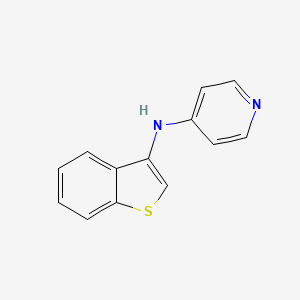
![2-[3-(Trifluoromethyl)phenoxy]benzenemethanamine](/img/structure/B14134188.png)
